molecular formula C16H12N2O2 B13921243 Methyl 5-(3-quinolinyl)nicotinate CAS No. 893735-07-4

Methyl 5-(3-quinolinyl)nicotinate

Cat. No.: B13921243
CAS No.: 893735-07-4
M. Wt: 264.28 g/mol
InChI Key: ONJPHYLIEVACSU-UHFFFAOYSA-N
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Description

Methyl 5-(3-quinolinyl)nicotinate: is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring attached to a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-quinolinyl)nicotinate typically involves the condensation of quinoline derivatives with nicotinic acid or its esters. One common method includes the use of transition-metal catalysis, such as palladium or ruthenium catalysts, to facilitate the coupling reaction. The reaction conditions often involve elevated temperatures and the use of solvents like dimethylformamide or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of microwave-assisted synthesis and solvent-free conditions has also been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(3-quinolinyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline-N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.

    Biology: The compound has shown promise in biological studies, particularly in the development of fluorescent probes and sensors for detecting metal ions and other analytes.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. It is also being explored for its role in drug delivery systems.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(3-quinolinyl)nicotinate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    Methyl nicotinate: A simpler derivative of nicotinic acid, used primarily as a rubefacient in topical preparations.

    Quinoline: The parent compound of quinoline derivatives, widely used in medicinal chemistry.

    Nicotinic acid:

Uniqueness: Methyl 5-(3-quinolinyl)nicotinate stands out due to its unique structure, which combines the properties of both quinoline and nicotinic acid derivatives. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .

Properties

CAS No.

893735-07-4

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

methyl 5-quinolin-3-ylpyridine-3-carboxylate

InChI

InChI=1S/C16H12N2O2/c1-20-16(19)14-7-12(8-17-9-14)13-6-11-4-2-3-5-15(11)18-10-13/h2-10H,1H3

InChI Key

ONJPHYLIEVACSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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